molecular formula C20H23N9Na4O16P2 B1660640 Disodium 5'-ribonucleotide CAS No. 80702-47-2

Disodium 5'-ribonucleotide

Cat. No.: B1660640
CAS No.: 80702-47-2
M. Wt: 799.4
InChI Key: TVLJNOHNHRBUBC-SIHAWKHTSA-J
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Description

Disodium 5’-ribonucleotide is a compound commonly used as a flavor enhancer in the food industry. It is a mixture of disodium inosinate and disodium guanylate in equal proportions. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 5’-ribonucleotide can be synthesized through the fermentation of carbohydrates, followed by extraction and purification processes. The primary components, disodium inosinate and disodium guanylate, are produced from yeast extract or through the fermentation of carbohydrates. These components are then reacted with sodium hydroxide to form the final product .

Industrial Production Methods: In industrial settings, the production of disodium 5’-ribonucleotide involves large-scale fermentation processes. Carbohydrates are fermented to produce nucleotides, which are then extracted and purified. The nucleotides are subsequently reacted with sodium hydroxide to form disodium inosinate and disodium guanylate. These two compounds are mixed in equal proportions to produce disodium 5’-ribonucleotide .

Chemical Reactions Analysis

Types of Reactions: Disodium 5’-ribonucleotide primarily undergoes substitution reactions. It can react with various reagents to form different derivatives. For example, it can react with hydrochloric acid to form the corresponding free acids, inosine monophosphate and guanosine monophosphate .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Disodium 5’-ribonucleotide has a wide range of applications in scientific research:

Mechanism of Action

Disodium 5’-ribonucleotide enhances the umami taste by interacting with taste receptors on the tongue. It works synergistically with monosodium glutamate to amplify the umami flavor. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a savory taste .

Comparison with Similar Compounds

Uniqueness: Disodium 5’-ribonucleotide is unique in its ability to enhance the umami taste more effectively when used in combination with monosodium glutamate. This synergistic effect makes it a valuable additive in the food industry, providing a more intense and satisfying flavor profile compared to using monosodium glutamate alone .

Properties

IUPAC Name

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLJNOHNHRBUBC-SIHAWKHTSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9Na4O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white or nearly white crystals or powder
Record name DISODIUM 5'-RIBONUCLEOTIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, sparingly soluble in ethanol practically insoluble in ether
Record name DISODIUM 5'-RIBONUCLEOTIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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